3-Nitro-5-(pentafluoroethyl)benzoic acid
Overview
Description
3-Nitro-5-(pentafluoroethyl)benzoic acid is an aromatic compound with a molecular formula of C9H4F5NO4 . It has a molecular weight of 285.13 .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H4F5NO4/c10-8(11,9(12,13)14)5-1-4(7(16)17)2-6(3-5)15(18)19/h1-3H,(H,16,17)
. This code provides a detailed representation of the molecule’s structure, including the arrangement of atoms and bonds.
Scientific Research Applications
Catalytic Reduction Applications
- Ag-NPs in Zn-MOFs for Catalytic Reduction: Ag nanoparticles (Ag NPs) embedded in Zn-based Metal-Organic Frameworks (MOFs) utilizing pentacarboxylate ligands show enhanced efficiency in the catalytic reduction of nitrophenol, demonstrating a potential application of nitrobenzoic acid derivatives in catalysis (Wu et al., 2017).
Sensing Applications
- Metal Organic Material for Sensing Nitroaromatics: A metal organic material using a pentacarboxylate ligand and Zn2+ exhibited fluorescent sensing capabilities for nitroaromatics, indicating the use of nitrobenzoic acid derivatives in environmental sensing and safety applications (Wang et al., 2017).
Photolabeling and Photoaffinity Labeling
- Modification of Ion Transport in Membranes: Derivatives of nitrobenzoic acid, like 5-nitro-2-(3-phenylpropylamino)-benzoic acid, have been utilized in photoaffinity labeling to study chloride ion transport in erythrocyte ghost membranes, offering insights into membrane biology (Branchini et al., 1995).
Precursors in Drug Synthesis
- Antitubercular Drug Synthesis Precursors: Compounds like 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, closely related to the query compound, have been used as precursors in synthesizing new classes of antituberculosis drugs, indicating their importance in medicinal chemistry (Richter et al., 2021).
Luminescence Sensitization
- Luminescence Sensitization in Lanthanides: Nitrobenzoic acid derivatives, like thiophenyl-derivatized nitrobenzoato, have been studied for their ability to sensitize luminescence in lanthanides such as Eu(III) and Tb(III), suggesting applications in optical materials and sensors (Viswanathan & Bettencourt-Dias, 2006).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-Nitro-5-(pentafluoroethyl)benzoic acid are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
As research progresses, more information about how this compound interacts with its targets and the resulting changes will become available .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or how much of the compound is able to reach its target to exert its effect .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, we will gain a better understanding of the effects of this compound at the molecular and cellular level .
Properties
IUPAC Name |
3-nitro-5-(1,1,2,2,2-pentafluoroethyl)benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F5NO4/c10-8(11,9(12,13)14)5-1-4(7(16)17)2-6(3-5)15(18)19/h1-3H,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKSJSVNXJVKFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(C(F)(F)F)(F)F)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F5NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901227800 | |
Record name | 3-Nitro-5-(1,1,2,2,2-pentafluoroethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901227800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1229625-32-4 | |
Record name | 3-Nitro-5-(1,1,2,2,2-pentafluoroethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1229625-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Nitro-5-(1,1,2,2,2-pentafluoroethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901227800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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